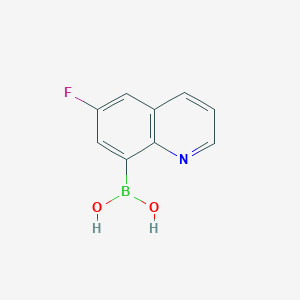

(6-Fluoroquinolin-8-yl)boronic acid

Description

Properties

IUPAC Name |

(6-fluoroquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPMJHIHYGRDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1N=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674726 | |

| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-44-0 | |

| Record name | B-(6-Fluoro-8-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of (6-Fluoroquinolin-8-yl)boronic acid: A Critical Intermediate for Drug Discovery

Abstract

(6-Fluoroquinolin-8-yl)boronic acid is a pivotal building block in medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential. Its unique structure, featuring a quinoline core, a fluorine substituent, and a versatile boronic acid handle, makes it highly valuable for creating novel drug candidates through reactions like the Suzuki-Miyaura cross-coupling. This guide provides an in-depth examination of a robust and widely adopted synthetic pathway to this compound, focusing on the palladium-catalyzed Miyaura borylation of 6-fluoro-8-bromoquinoline. We will dissect the strategic considerations, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of Fluorinated Quinoline Boronic Acids

Quinoline scaffolds are prevalent in a multitude of FDA-approved drugs due to their ability to interact with a wide range of biological targets. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When combined with a boronic acid functional group, the resulting molecule becomes a powerful intermediate for carbon-carbon bond formation, a cornerstone of modern drug discovery.[1][2]

Boronic acids are prized for their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura coupling, in particular, leverages these attributes to construct complex biaryl structures, which are common motifs in pharmacologically active compounds.[4] this compound, therefore, represents a convergence of these desirable features, making it a high-value target for synthetic and medicinal chemists.

Synthetic Strategy: Retrosynthesis and Pathway Selection

The primary challenge in synthesizing this compound lies in the regioselective introduction of the boronic acid group at the C-8 position of the 6-fluoroquinoline core.

A logical retrosynthetic analysis points to 6-fluoro-8-bromoquinoline as the ideal precursor. The carbon-bromine bond at the 8-position provides a reactive handle for introducing the boronic acid moiety without disturbing the rest of the heterocyclic system.

Several methods exist for converting aryl halides to aryl boronic acids, including lithium-halogen exchange followed by borylation. However, the most reliable and widely used method for this transformation is the Miyaura borylation reaction .[5][6] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[5] This method is renowned for its mild reaction conditions and excellent tolerance of various functional groups, making it the preferred pathway for this guide.[7]

The overall synthetic workflow can be visualized as a two-step process:

-

Synthesis of the Precursor: Preparation of 6-fluoro-8-bromoquinoline.

-

Miyaura Borylation: Conversion of 6-fluoro-8-bromoquinoline to its corresponding boronate ester, followed by hydrolysis to the desired boronic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

physicochemical properties of (6-Fluoroquinolin-8-yl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (6-Fluoroquinolin-8-yl)boronic acid

Foreword

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This compound emerges as a compound of significant interest, embodying the convergence of three key structural motifs: a quinoline core, a reactive boronic acid handle, and a strategically placed fluorine substituent. This guide provides a comprehensive technical overview of its physicochemical properties, offering researchers, scientists, and drug development professionals a foundational understanding of its characterization, application, and the scientific rationale underpinning its utility. We will delve into not just the "what" but the "why," exploring the causality behind experimental choices and the implications of its structural features.

Introduction and Strategic Significance

This compound is a synthetic organoboron compound that serves as a versatile intermediate in organic synthesis. Its value is derived from the unique interplay of its constituent parts:

-

The Quinoline Scaffold: A bicyclic aromatic heterocycle, the quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials, antibacterials, and kinase inhibitors.[1]

-

The Boronic Acid Moiety: This functional group (-B(OH)₂) is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[2] Boronic acids are generally stable, have low toxicity, and their reactivity is well-understood, making them ideal synthetic handles.[3]

-

The Fluorine Substituent: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[4][5] A fluorine atom at the 6-position of the quinoline ring can profoundly influence the molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[6][7]

The convergence of these three features makes this compound a valuable precursor for creating libraries of complex, fluorinated quinoline derivatives for screening in drug discovery programs.[8][9]

Physicochemical Properties: A Detailed Analysis

A thorough understanding of a compound's physicochemical properties is critical for its effective use in synthesis and for predicting its behavior in biological systems.

Summary of Properties

While specific, experimentally-derived data for every property of this compound is not extensively published in publicly accessible literature, we can compile known information and provide expert-driven estimations based on the behavior of analogous structures.

| Property | Value / Expected Behavior | Rationale / Comments |

| Molecular Formula | C₉H₇BFNO₂ | Derived from its chemical structure. |

| Molecular Weight | 190.97 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white or pale yellow solid. | This is typical for arylboronic acids. |

| Melting Point | Not publicly available. Expected to be a relatively high-melting solid (>150 °C). | Boronic acids are crystalline solids with high melting points due to intermolecular hydrogen bonding.[2] They can also dehydrate upon heating to form cyclic anhydrides (boroxines).[10] |

| Solubility | Not publicly available. Expected to have moderate solubility in polar aprotic solvents (e.g., THF, DMF, DMSO) and lower solubility in nonpolar solvents and water. | The quinoline ring provides some hydrophobicity, while the boronic acid and fluorine can interact with polar solvents. Solubility can be complex due to the equilibrium with the less soluble boroxine form.[11] |

| pKa | Not publicly available. Estimated to be around 8.5-9.5. | Phenylboronic acid has a pKa of ~8.8. The electron-withdrawing nature of the fluoroquinoline ring system is expected to slightly decrease the pKa (increase acidity) compared to simple arylboronic acids.[2] |

The Impact of the Fluorine Substituent

The strategic placement of a fluorine atom at the 6-position is a deliberate design choice intended to modulate the molecule's properties.[6] Fluorine is the most electronegative element, and its introduction can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to oxidative metabolism can block this pathway, increasing the compound's in vivo half-life.[4][9]

-

Altered Acidity/Basicity: The electron-withdrawing effect of fluorine can lower the pKa of nearby acidic protons (like those on the boronic acid) and decrease the basicity of the quinoline nitrogen. This can impact solubility, crystal packing, and protein-ligand interactions.[7]

-

Modified Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and cellular uptake.[5] This is a critical factor for bioavailability.

-

Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) in a target's active site, potentially increasing binding affinity and potency.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful transformation enables the formation of a C-C bond between the quinoline core (at the 8-position) and a variety of sp²- or sp³-hybridized carbon atoms from an organic halide or triflate.

The workflow is a self-validating system where successful product formation confirms the reactivity and integrity of the boronic acid starting material.

References

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. inhancetechnologies.com [inhancetechnologies.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

An In-depth Technical Guide to (6-Fluoroquinolin-8-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom to the quinoline core, as seen in (6-Fluoroquinolin-8-yl)boronic acid, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for target proteins. This strategic fluorination makes it a highly sought-after building block in modern drug discovery.[2]

This guide provides a comprehensive overview of this compound, a key reagent for introducing the 6-fluoroquinoline moiety into complex molecules. We will delve into its chemical properties, synthesis, and pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource for researchers leveraging this versatile compound in the design and synthesis of novel therapeutics.

Core Compound Profile: this compound

| Identifier | Value |

| CAS Number | 1072951-44-0 |

| Molecular Formula | C₉H₇BFNO₂ |

| Molecular Weight | 190.97 g/mol [3] |

| IUPAC Name | This compound |

| SMILES | O--INVALID-LINK--c1cccc2c1ncc(F)cc2 |

Chemical Structure

The structure of this compound is characterized by a quinoline ring system with a fluorine atom at the 6-position and a boronic acid group at the 8-position.

Caption: Chemical structure of this compound.

Synthesis of this compound

While several synthetic routes to arylboronic acids are established, a common and effective method for preparing this compound involves a palladium-catalyzed borylation of the corresponding aryl halide.[4][5] A plausible and frequently utilized approach is the Miyaura borylation reaction, which employs bis(pinacolato)diboron (B₂pin₂) as the boron source.[5]

Synthetic Workflow: Miyaura Borylation

This process begins with the synthesis of the precursor, 8-bromo-6-fluoroquinoline, which can be prepared from commercially available starting materials. The subsequent borylation reaction introduces the boronic ester, which is then hydrolyzed to yield the final boronic acid product.

Caption: Synthetic workflow for this compound via Miyaura borylation.

Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol for the synthesis of this compound from 8-bromo-6-fluoroquinoline.

Materials:

-

8-Bromo-6-fluoroquinoline (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 8-bromo-6-fluoroquinoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude boronic ester intermediate.

-

Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and aqueous HCl (e.g., 2 M).

-

Stir the mixture at room temperature for 2-4 hours to effect hydrolysis.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are central to many pharmaceutical compounds.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, a step that is facilitated by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

In a reaction vessel, combine the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are recognized as valuable building blocks in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[8][9] The this compound moiety is of particular interest due to the established bioactivity of the fluoroquinolone core.

Derivatives of the 6-fluoroquinoline scaffold have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Agents: The quinoline ring system is a common feature in many kinase inhibitors and other anticancer drugs.[1]

-

Antibacterial Agents: Fluoroquinolones are a well-known class of antibiotics.[10]

-

Antiviral and Antimalarial Compounds: The quinoline core is central to several drugs used to treat infectious diseases.

The ability to readily synthesize a diverse library of compounds through Suzuki-Miyaura coupling makes this compound an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical and Safety Data

| Property | Value/Information |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Soluble in many organic solvents such as DMSO and DMF. Limited solubility in water. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended to store under an inert atmosphere.[11] |

Safety and Handling

As with all laboratory chemicals, this compound should be handled by qualified individuals in a well-ventilated fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

For detailed safety information, always consult the most recent Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a strategically important and versatile building block for medicinal chemists and drug discovery scientists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the biologically relevant 6-fluoroquinoline scaffold into a wide range of molecular architectures. A thorough understanding of its synthesis, properties, and reaction protocols, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for novel and effective therapeutic agents.

References

- 1. research.library.fordham.edu [research.library.fordham.edu]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. WO2014072985A1 - Novel boronic acid derivatives as anti cancer agents - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. caming.com [caming.com]

- 11. (8-Fluoroquinolin-6-yl)boronic acid | CAS#:1210048-29-5 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Discovery and History of Fluoroquinolone-Boron Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance necessitates the exploration of novel chemical entities with enhanced antimicrobial efficacy. This technical guide delves into the discovery and history of fluoroquinolone-boron complexes, a fascinating class of hybrid molecules born from the convergence of a well-established antibiotic scaffold and the unique chemical properties of boron. We will explore the historical context that led to their development, the key synthetic strategies employed in their creation, their proposed mechanisms of action, and the current understanding of their biological activity. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, providing both foundational knowledge and detailed experimental insights into this promising area of antibiotic research.

Introduction: The Rationale for a Hybrid Approach

Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-validated strategy for combating bacterial infections.[1][2][3][4][5] However, the relentless rise of bacterial resistance has diminished the clinical utility of many existing fluoroquinolones, compelling scientists to devise innovative strategies to restore or enhance their efficacy.

One such strategy has been the exploration of hybrid molecules, where the core fluoroquinolone structure is appended with or coordinated to other chemical moieties to introduce novel properties. The incorporation of boron into organic molecules has gained significant traction in medicinal chemistry, owing to boron's unique ability to form reversible covalent bonds and act as a Lewis acid. This has led to the successful development of several boron-containing drugs.

The concept of combining the potent antibacterial scaffold of a fluoroquinolone with the unique chemical attributes of boron gave rise to the field of fluoroquinolone-boron complexes. The primary motivations behind this hybridization were:

-

Enhanced Biological Activity: The formation of a complex with boron could potentially alter the electronic and steric properties of the fluoroquinolone, leading to improved interactions with its biological targets or novel mechanisms of action.

-

Improved Physicochemical Properties: Boron complexation can influence solubility, lipophilicity, and other physicochemical parameters, which in turn can affect drug absorption, distribution, metabolism, and excretion (ADME).[6]

-

Overcoming Resistance: The modified structure of the complex might evade existing bacterial resistance mechanisms that target the parent fluoroquinolone.

-

Activation for Further Synthesis: The formation of a boron complex can serve as a strategic step in the synthesis of novel C-7 substituted fluoroquinolones by activating the quinolone core.[7][8]

This guide will navigate the journey of fluoroquinolone-boron complexes from their conceptualization to their synthesis and biological evaluation.

A Brief History: From Quinolones to Boron Hybrids

The story of fluoroquinolone-boron complexes is built upon the rich history of quinolone antibiotics. The journey began with the serendipitous discovery of nalidixic acid in 1962, the first quinolone antibacterial agent. This paved the way for the development of more potent derivatives. A significant breakthrough came with the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones , with norfloxacin being a key early example. This modification dramatically expanded the antibacterial spectrum and improved potency.

The idea of incorporating boron emerged from the broader field of medicinal chemistry, where boronic acids were being investigated as enzyme inhibitors. The ability of the boronic acid group to form a stable, yet reversible, tetrahedral intermediate with serine residues in the active sites of enzymes made them attractive candidates for drug design.

The convergence of these two fields led to the first explorations of fluoroquinolone-boron hybrids. Early research focused on the formation of boron chelates , where a boron atom is coordinated to the 4-keto and 3-carboxyl groups of the fluoroquinolone core. These complexes were initially investigated as intermediates in the synthesis of new fluoroquinolone derivatives.[7][8] Researchers discovered that the formation of a boron complex could activate the C-7 position of the quinolone ring, facilitating the introduction of various substituents.[8]

Subsequent studies began to explore the intrinsic biological activity of these fluoroquinolone-boron complexes themselves, leading to a new avenue of research focused on their potential as therapeutic agents.[6][7]

The Core Chemistry: Synthesis of Fluoroquinolone-Boron Complexes

The synthesis of fluoroquinolone-boron complexes primarily involves the chelation of a boron-containing reagent with the β-keto-acid moiety of the fluoroquinolone. The most common approach utilizes boric acid or its derivatives, such as boron trifluoride etherate.

General Synthetic Strategy

The formation of the boron complex is typically achieved by reacting the parent fluoroquinolone (or its ester precursor) with a boron-containing compound in a suitable solvent. The reaction is often carried out at elevated temperatures to facilitate the complexation.

Figure 1: General workflow for the synthesis of fluoroquinolone-boron complexes.

Detailed Experimental Protocol: Synthesis of Difluoroboryl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

This protocol is a representative example of the synthesis of a fluoroquinolone-boron difluoride chelate, based on methodologies reported in the literature.[9]

Step 1: Synthesis of the Quinolone Core

The synthesis of the core quinolone structure is a multi-step process, often following the Gould-Jacobs reaction pathway. This typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent N-alkylation.

Step 2: Formation of the Boron Difluoride Complex

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized ethyl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

-

Solvent Addition: Add diphenyl ether as a high-boiling solvent.

-

Reagent Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) to the stirred mixture.

-

Heating: Heat the reaction mixture to approximately 200°C for about 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with hexane to remove residual diphenyl ether, and dry under vacuum. Further purification can be achieved by recrystallization.

Figure 2: Step-by-step workflow for the synthesis of a fluoroquinolone-boron difluoride complex.

Characterization of Fluoroquinolone-Boron Complexes

The synthesized complexes are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Shifts in the signals of the protons adjacent to the keto and carboxyl groups upon complexation with boron. |

| ¹³C NMR | Changes in the chemical shifts of the carbonyl and carboxyl carbons. |

| ¹⁹F NMR | Signals corresponding to the fluorine atoms on the boron (in the case of BF₂ complexes) and the fluoroquinolone core. |

| ¹¹B NMR | A characteristic signal confirming the presence and coordination environment of the boron atom. |

| FT-IR | A shift in the stretching frequency of the C=O (keto) and C=O (carboxyl) groups upon coordination to the boron atom. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the fluoroquinolone-boron complex. |

Mechanism of Action: An Area of Active Investigation

The precise mechanism of action of fluoroquinolone-boron complexes is a subject of ongoing research. Two primary hypotheses are currently being explored:

Hypothesis 1: The Prodrug Model

In this model, the fluoroquinolone-boron complex is considered a prodrug. Upon administration, the complex is hydrolyzed in the physiological environment to release the parent fluoroquinolone, which then exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV. The boron moiety in this scenario serves to improve the physicochemical properties of the drug, such as solubility or stability, leading to better bioavailability. The subsequent hydrolysis of the boron complex in basic medium to yield the active fluoroquinolone has been demonstrated in synthetic studies.[7][8]

Figure 3: The prodrug model for the mechanism of action of fluoroquinolone-boron complexes.

Hypothesis 2: The Intrinsic Activity Model

This hypothesis proposes that the fluoroquinolone-boron complex itself possesses intrinsic biological activity. The complex may interact differently with the bacterial targets compared to the parent fluoroquinolone. For instance, the boron complex could exhibit altered binding affinity for DNA gyrase or topoisomerase IV, or it might even have additional biological targets. Some studies have shown that metal complexes of fluoroquinolones can exhibit enhanced antibacterial activity compared to the parent drug, suggesting that the complexed form can be biologically active.[10][11] Molecular docking studies have also been used to predict the interaction of these hybrid molecules with their targets.[11]

The anticancer activity observed for some fluoroquinolone-boron complexes against cervical cancer cell lines further supports the idea that the complex itself can have biological effects, potentially through interaction with human topoisomerases.[7]

Further research, including detailed enzymatic assays and structural biology studies of the complex bound to its target, is needed to fully elucidate the mechanism of action.

Biological Activity and Future Perspectives

The biological evaluation of fluoroquinolone-boron complexes has yielded promising, albeit preliminary, results.

In Vitro Antibacterial Activity

Studies have reported the in vitro antibacterial activity of fluoroquinolone-boron complexes against a range of bacterial pathogens. For example, a ciprofloxacin-boron complex has shown activity against Klebsiella pneumoniae and Staphylococcus aureus.[6]

Table 1: Representative In Vitro Antibacterial Activity of a Ciprofloxacin-Boron Complex (Compound 7a)[6]

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Klebsiella pneumoniae | 1 | 1 |

| Staphylococcus aureus | 0.25 | 0.25 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

Interestingly, some fluoroquinolone-boron complexes have demonstrated significant antiproliferative activity against human cancer cell lines.[7] For example, certain hybrid complexes have shown dose-dependent inhibition of cell proliferation in SiHa and CasKi cervical cancer cell lines.[7] This suggests a potential for repurposing these compounds as anticancer agents, possibly through their interaction with human topoisomerases.[11]

Future Directions

The field of fluoroquinolone-boron complexes is still in its nascent stages, with several exciting avenues for future research:

-

Elucidation of the Mechanism of Action: Definitive studies are needed to determine whether these complexes act as prodrugs or possess intrinsic activity. This will be crucial for guiding future drug design efforts.

-

Expansion of the Chemical Space: The synthesis and evaluation of a wider variety of fluoroquinolone-boron complexes with different fluoroquinolone cores and boron-containing moieties could lead to the discovery of compounds with improved activity and a broader spectrum.

-

In Vivo Efficacy and Toxicology: Promising in vitro candidates need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Therapeutic Areas: The observed anticancer activity warrants further investigation into the potential of these compounds for cancer therapy.

Conclusion

Fluoroquinolone-boron complexes represent an innovative approach to antibiotic development, leveraging the strengths of a proven antibacterial scaffold with the unique chemical properties of boron. While the field is still young, the initial findings regarding their synthesis, antibacterial activity, and potential anticancer properties are encouraging. This technical guide has provided a comprehensive overview of the discovery, history, and current state of research in this area. Continued investigation into their mechanism of action and biological activity holds the promise of delivering novel therapeutic agents to combat the growing threat of infectious diseases and potentially other human ailments.

References

- 1. Evaluation of the clinical microbiology profile of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tentative minimum inhibitory concentration and zone diameter breakpoints for moxifloxacin using BSAC criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b [ouci.dntb.gov.ua]

spectral data for (6-Fluoroquinolin-8-yl)boronic acid (NMR, MS)

An In-depth Technical Guide to the Spectral Analysis of (6-Fluoroquinolin-8-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the essential spectral data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive characterization of this compound. As a key building block in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This document moves beyond a simple data repository to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a trustworthy and authoritative resource for scientists.

The Compound: this compound

This compound is a bifunctional organic compound featuring a quinoline core, a fluorine substituent, and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate characterization is the bedrock of its reliable use in synthesis and drug discovery.

Key Properties:

-

CAS Number: 1072951-44-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map the molecular scaffold and the electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent and reference standards is critical for obtaining reliable data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The acidic protons of the boronic acid group are often observable in DMSO-d₆.

-

Internal Referencing: The residual solvent peak of DMSO-d₆ is used as the primary internal reference for both ¹H NMR (δ = 2.50 ppm) and ¹³C NMR (δ = 39.52 ppm).[3]

-

¹⁹F NMR Referencing: ¹⁹F NMR spectra require an external reference. While various standards exist, trifluoroacetic acid (CF₃COOH) or trichlorofluoromethane (CFCl₃) are commonly used.[3][4] All chemical shifts should be reported relative to a stated standard.

-

Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard pulse sequences are typically sufficient, although specific experiments (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of complex spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the aromatic region will show a complex but predictable pattern characteristic of the substituted quinoline ring. The boronic acid protons typically appear as a broad singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.9 | dd | J = 4.2, 1.7 Hz |

| H3 | ~7.6 | dd | J = 8.3, 4.2 Hz |

| H4 | ~8.4 | dd | J = 8.3, 1.7 Hz |

| H5 | ~7.8 | dd | J = 9.0, 4.5 Hz |

| H7 | ~7.5 | dd | J = 9.0, 3.0 Hz |

| B(OH)₂ | ~8.3 | br s | - |

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary slightly.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low symmetry of this compound, nine distinct signals are expected for the aromatic carbons.

Causality of Signal Characteristics:

-

C-F Coupling: The carbon atom directly bonded to fluorine (C6) will appear as a doublet with a large one-bond coupling constant (¹JCF). Adjacent carbons (C5, C7) will show smaller two- and three-bond couplings.

-

Carbon-Boron Signal: The carbon atom attached to the boronic acid group (C8) is often significantly broadened or entirely unobserved. This is due to the quadrupolar relaxation of the adjacent boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins > 1/2), which provides an efficient relaxation pathway and shortens the lifetime of the excited carbon state.[5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C2 | ~150 | - |

| C3 | ~122 | - |

| C4 | ~136 | - |

| C4a | ~128 | - |

| C5 | ~125 | Doublet (²JCF) |

| C6 | ~160 | Doublet (¹JCF ≈ 250 Hz) |

| C7 | ~115 | Doublet (²JCF) |

| C8 | Not Observed | Broadened due to Boron |

| C8a | ~148 | - |

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique crucial for confirming the presence and environment of fluorine in a molecule.[7] For this compound, a single resonance is expected.

Expertise in Interpretation: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The position of the signal confirms its attachment to the aromatic quinoline ring. Furthermore, the signal's multiplicity will be a doublet of doublets due to coupling with the two ortho-protons, H5 and H7. This coupling provides definitive proof of its position at C6.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | ~ -115 to -125 (vs. CFCl₃) | dd |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition with high accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like boronic acids.[8]

Experimental Protocol: LC-MS Data Acquisition

A robust LC-MS protocol is designed to achieve efficient ionization while minimizing common artifacts associated with boronic acids.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1-1.0 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.[9][10]

-

Chromatography: While direct infusion is possible, using an ultra-high-performance liquid chromatography (UHPLC) system with a C18 column allows for sample cleanup and separation from impurities prior to MS analysis.[9][10] A mobile phase of acetonitrile and water with a modifier like ammonium acetate is often effective.[9]

-

Ionization: Utilize an electrospray ionization (ESI) source. Analysis can be performed in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.

-

Mass Analysis: Acquire data using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. This is critical for obtaining an accurate mass measurement to confirm the elemental formula.

Data Analysis and Interpretation

Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic anhydride trimers (boroxines) in the gas phase.[8][9] However, optimized ESI conditions typically allow for the observation of the protonated or deprotonated molecule.

Trustworthiness Through Accurate Mass: The cornerstone of MS validation is the accurate mass measurement. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M] | C₉H₇¹¹BFNO₂ | 191.0555 |

| [M+H]⁺ | C₉H₈¹¹BFNO₂⁺ | 192.0633 |

| [M-H]⁻ | C₉H₆¹¹BFNO₂⁻ | 190.0477 |

| [M+Na]⁺ | C₉H₇¹¹BFNO₂Na⁺ | 214.0454 |

Note: The values are calculated using the most abundant isotopes (¹¹B). The presence of the ¹⁰B isotope will result in a smaller accompanying peak at approximately one mass unit lower, with an intensity ratio of roughly 1:4 (¹⁰B:¹¹B).

Integrated Workflow for Structural Verification

Neither NMR nor MS alone provides a complete picture. A synergistic approach is essential for authoritative structural confirmation. The logical flow of this process ensures that data from each technique is used to validate the other.

Caption: Integrated workflow for spectral analysis.

Conclusion

The structural integrity of this compound is unequivocally established through the complementary application of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR data provide a detailed map of the molecular framework, confirming the precise placement of the fluoro and boronic acid substituents on the quinoline ring. High-resolution mass spectrometry validates this structure by confirming the exact molecular weight and elemental formula. This comprehensive analytical guide provides drug development professionals with the necessary protocols and interpretative logic to ensure the quality and identity of this critical chemical building block.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. colorado.edu [colorado.edu]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Introduction: The Quinoline Boronic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of (6-Fluoroquinolin-8-yl)boronic acid

This compound is a heterocyclic aromatic boronic acid that holds significant potential as a building block in medicinal chemistry. Its quinoline core is a privileged scaffold found in numerous therapeutic agents, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of a fluorine atom can further modulate physicochemical properties such as metabolic stability and binding affinity.

For researchers, scientists, and drug development professionals, a thorough understanding of a building block's fundamental properties is not merely academic; it is a prerequisite for efficient, reproducible, and scalable synthesis. The solubility and stability of this compound directly impact critical process parameters, including reaction kinetics, purification strategies, formulation development, and long-term storage. This guide provides a comprehensive technical overview of these properties, synthesizing established principles of boronic acid chemistry with field-proven methodologies for their characterization. We will delve into the causal mechanisms behind its behavior and provide actionable protocols for its empirical evaluation.

Section 1: Core Physicochemical Properties and Structural Considerations

This compound (C₉H₇BFNO₂) possesses a molecular weight of 190.97 g/mol .[1] Its structure, featuring a Lewis acidic boron center, a basic quinoline nitrogen, and an electron-withdrawing fluorine atom, dictates its chemical personality. Two key, often interdependent, phenomena must be understood: the equilibrium with its cyclic anhydride (a boroxine) and its susceptibility to degradation.

The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a six-membered cyclotrimeric anhydride, known as a boroxine.[2][3] This equilibrium is dynamic and influenced by factors such as solvent, concentration, temperature, and the presence of water.[2][4]

3 this compound ⇌ Tris(6-fluoroquinolin-8-yl)boroxine + 3 H₂O

The formation of the boroxine is an entropically driven process due to the release of water molecules.[3][5] Consequently, in anhydrous non-polar solvents, the boroxine form may predominate, while in the presence of water, the equilibrium shifts back towards the monomeric boronic acid.[2][4] This is not a degradation pathway but a reversible transformation that can complicate characterization. Commercially available boronic acids often exist as a mixture of the acid and the boroxine, which can lead to inconsistencies if not properly understood.[6]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

A Technical Guide to Quantum Chemical Calculations for Fluoroquinolone Boronic Acids: Unveiling Molecular Landscapes for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the application of quantum chemical calculations to the study of fluoroquinolone boronic acids. Moving beyond a simple procedural outline, this document delves into the rationale behind computational choices and the interpretation of calculated parameters, fostering a deeper understanding of the molecular properties that govern the biological activity and therapeutic potential of this promising class of compounds.

The Strategic Imperative for Computational Chemistry in Fluoroquinolone Boronic Acid Research

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The incorporation of a boronic acid moiety into the fluoroquinolone scaffold presents a compelling strategy for the development of novel therapeutic agents. Boronic acids are known to form reversible covalent bonds with diols, present in many biological molecules, and can also interact with active site residues of enzymes, potentially leading to enhanced or novel mechanisms of action.[1][2] Quantum chemical calculations offer a powerful, cost-effective, and time-efficient avenue to explore the intricate relationship between the structure of fluoroquinolone boronic acids and their physicochemical and biological properties before embarking on extensive synthetic and experimental studies.

This guide will focus primarily on Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[3]

Foundational Principles: A Primer on Density Functional Theory (DFT)

At its core, DFT is a computational method used to investigate the electronic structure of many-body systems. Unlike wave function-based methods, DFT calculates the electronic energy of a molecule based on its electron density. This approach significantly reduces the computational expense while often maintaining a high level of accuracy.

The choice of the exchange-correlation functional and the basis set is paramount in any DFT calculation, as these choices directly impact the quality of the results.

-

Exchange-Correlation Functionals: These functionals approximate the complex exchange and correlation interactions between electrons. For fluoroquinolone boronic acids, hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X functionals are commonly employed and have demonstrated good performance in predicting the properties of similar systems.[4][5][6] The M06-2X functional is often favored for its better handling of non-covalent interactions, which can be crucial in studying the binding of these molecules to biological targets.[5]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as the 6-31G series, are a popular choice. For enhanced accuracy, particularly in describing the diffuse nature of electron density in anions and the polarization of electron clouds in the presence of an electric field, it is advisable to use basis sets that include diffuse functions (indicated by a + or ++) and polarization functions (indicated by (d,p) or **). The 6-311++G(d,p) basis set, for instance, provides a good balance of accuracy and computational cost for molecules of this size.[6][7]

The Computational Workflow: From Molecular Structure to Biological Insight

A typical quantum chemical investigation of a fluoroquinolone boronic acid involves a series of interconnected calculations. The following workflow provides a logical progression from initial structure to the prediction of key molecular properties.

Caption: A generalized workflow for the quantum chemical analysis of fluoroquinolone boronic acids.

Step-by-Step Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to confirm that it is a true minimum.

Methodology:

-

Input File Preparation: Construct an initial 3D structure of the fluoroquinolone boronic acid using molecular building software. Define the atomic coordinates in a format compatible with the chosen quantum chemistry software package (e.g., Gaussian, ORCA).

-

Calculation Setup:

-

Specify the desired level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Include keywords for geometry optimization (e.g., Opt).

-

It is highly recommended to also request a frequency calculation (Freq) in the same job or as a subsequent step using the optimized geometry.

-

-

Execution and Analysis:

-

Run the calculation.

-

Upon completion, verify that the optimization has converged.

-

Analyze the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface. The presence of one or more imaginary frequencies indicates a saddle point, and the structure should be perturbed along the direction of the imaginary mode and re-optimized.

-

The output will also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Rationale: An accurate molecular geometry is the cornerstone of all subsequent calculations. Properties such as dipole moment, molecular orbitals, and electrostatic potential are highly sensitive to the atomic arrangement. Frequency analysis is a self-validating step to ensure the reliability of the optimized structure.[8]

Unveiling Electronic Landscapes: HOMO, LUMO, and Molecular Electrostatic Potential (MEP)

Objective: To understand the electronic behavior of the molecule, including its reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Methodology:

-

Calculation Setup: Using the optimized geometry, perform a single-point energy calculation. Ensure that the output includes information on the molecular orbitals.

-

HOMO-LUMO Analysis:

-

Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

-

MEP Map Generation:

-

Use the output of the DFT calculation to generate the molecular electrostatic potential map. This is typically done using visualization software that can read the wavefunction or electron density data.

-

Interpretation of Results:

-

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[5] The spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are most likely to be involved in electron donation and acceptance, respectively.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For fluoroquinolone boronic acids, the MEP can highlight the electrophilic nature of the boron atom and the nucleophilic character of the oxygen and nitrogen atoms, providing insights into potential binding interactions.[5]

Simulating Spectra: Correlating Theory with Experiment

Objective: To predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the molecule, which can aid in its experimental characterization.

Methodology:

-

IR Spectrum Simulation: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency analysis performed after geometry optimization. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

-

NMR Spectrum Simulation:

-

Using the optimized geometry, perform an NMR calculation (e.g., using the GIAO method).

-

This will yield the absolute shielding tensors for each nucleus.

-

To obtain the chemical shifts, the calculated shielding values are typically referenced to the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

Significance: The ability to predict spectra can be invaluable in confirming the synthesis of a new compound and in interpreting experimental data. Discrepancies between calculated and experimental spectra can also point to environmental effects (e.g., solvent effects, intermolecular interactions) that are not accounted for in the gas-phase calculations.[4]

Deeper Insights with Natural Bond Orbital (NBO) Analysis

Objective: To gain a more detailed understanding of the bonding, charge distribution, and intramolecular interactions within the molecule.

Methodology:

-

Calculation Setup: Perform an NBO analysis on the optimized geometry. This is often available as a keyword in most quantum chemistry software packages.

-

Analysis of Output: The NBO output provides information on:

-

Natural Atomic Charges: A more chemically intuitive representation of the charge on each atom compared to other methods like Mulliken population analysis.

-

Hybridization and Bond Orders: Details on the nature of the chemical bonds.

-

Donor-Acceptor Interactions: The analysis identifies stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted as intramolecular charge transfer and hyperconjugation effects. The second-order perturbation energy associated with these interactions quantifies their strength.

-

Application to Fluoroquinolone Boronic Acids: NBO analysis can be particularly useful in characterizing the nature of the bond between the boron atom and the fluoroquinolone core. It can also shed light on the electronic effects of substituents on the fluoroquinolone ring system.[3]

Application in Drug Development: Molecular Docking

While not strictly a quantum chemical calculation, molecular docking is a crucial computational tool in drug discovery that leverages the outputs of quantum chemical calculations.

Objective: To predict the binding mode and affinity of a fluoroquinolone boronic acid to its biological target (e.g., DNA gyrase).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical calculations on sparfloxacin and boron complexes | AVESİS [avesis.cumhuriyet.edu.tr]

- 6. Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular modeling of metal complexation by a fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Commercial Availability and Application of Substituted Quinoline Boronic Acids for Researchers

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The fusion of this heterocyclic system with the versatile boronic acid functional group gives rise to substituted quinoline boronic acids, powerful building blocks that have become indispensable in modern drug discovery and organic synthesis. This guide provides an in-depth technical overview of the commercial availability, synthesis, and critical applications of these valuable reagents, grounded in field-proven insights and established scientific principles.

The Strategic Importance of Quinoline Boronic Acids in Drug Discovery

Quinoline derivatives are well-represented among FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a boronic acid moiety onto the quinoline framework significantly enhances its synthetic utility, primarily through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.[3]

The boronic acid group, -B(OH)₂, is a versatile functional handle that can be readily transformed into other functionalities. However, it is its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions that has cemented its importance. This allows for the modular assembly of complex molecules, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, a substituted quinoline boronic acid can be coupled with a variety of aryl or heteroaryl halides to generate libraries of novel compounds for biological screening.[3]

Furthermore, the boronic acid moiety itself can act as a pharmacophore, interacting with biological targets such as serine proteases. This dual functionality as both a synthetic linchpin and a potential bioactive component makes substituted quinoline boronic acids highly sought-after reagents in the pharmaceutical industry.

Commercial Availability: A Landscape of Building Blocks

A diverse array of substituted quinoline boronic acids and their more stable ester derivatives are commercially available from various suppliers. This accessibility is a significant advantage for research and development, as it allows scientists to readily procure key starting materials without the need for de novo synthesis. The following table provides a non-exhaustive list of commercially available substituted quinoline boronic acids and their pinacol esters, which are often preferred due to their enhanced stability.[4][5]

| Compound Name | CAS Number | Position of Boronic Acid/Ester | Supplier Examples |

| Quinoline-2-boronic acid | 745784-12-7 | 2 | US Biological Life Sciences[6] |

| Quinoline-3-boronic acid | 191162-39-7 | 3 | Sigma-Aldrich, Frontier Specialty Chemicals, BLDpharm[3][7][8] |

| Quinoline-6-boronic acid | 376581-24-7 | 6 | Thermo Scientific Chemicals, US Biological Life Sciences[9][10] |

| Quinoline-8-boronic acid | 86-58-8 | 8 | Boron Molecular, Chem-Impex[11][12] |

| 4-Chloroquinoline-6-boronic acid pinacol ester | 1201844-73-6 | 6 | Thermo Scientific Chemicals[4][5] |

| 7-Chloroquinoline-4-boronic acid pinacol ester | 871125-83-6 | 4 | Sigma-Aldrich |

It is important to note that the purity of commercially available boronic acids can vary. It is always recommended to verify the purity of the material upon receipt, as impurities can significantly impact the outcome of subsequent reactions.

Synthetic Methodologies: Accessing Novel Quinoline Boronic Acids

While many substituted quinoline boronic acids are commercially available, the need for novel substitution patterns often necessitates their synthesis in the laboratory. Several robust methods have been developed for the preparation of these compounds.

Synthesis from Halogenated Quinolines

A common and effective strategy for the synthesis of quinoline boronic acids is the reaction of a halogenated quinoline (typically bromo- or iodo-substituted) with an organolithium reagent followed by quenching with a trialkyl borate.

Below is a detailed, step-by-step protocol for the synthesis of quinoline-3-boronic acid from 3-bromoquinoline.

Experimental Protocol: Synthesis of Quinoline-3-boronic acid

Materials:

-

3-Bromoquinoline

-

Triisopropyl borate

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid

-

2 M Sodium bicarbonate solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Add 3-bromoquinoline (3.00 g, 14.49 mmol) and anhydrous THF (100 mL) to the flask and stir until the solid dissolves.

-

Add triisopropyl borate (3.30 mL, 29.06 mmol) to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (14.50 mL of a 2 M solution in hexanes, 29.00 mmol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the reaction mixture to warm to 0 °C.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.

-

Adjust the pH of the solution to 7 with a 2 M sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Add hexanes to the residue to precipitate the product.

-

Collect the white solid by filtration and dry under vacuum to yield quinoline-3-boronic acid.

This method is generally applicable to the synthesis of various quinoline boronic acid isomers, provided the corresponding haloquinoline is available.

Palladium-Catalyzed Borylation

Palladium-catalyzed cross-coupling reactions are not only a primary application of quinoline boronic acids but can also be used for their synthesis. The Miyaura borylation, which involves the reaction of a haloquinoline with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), is a powerful method for the direct synthesis of quinoline boronic esters.

Figure 1: A schematic representation of the Miyaura borylation reaction for the synthesis of quinoline boronic esters.

This method is often preferred for its mild reaction conditions and tolerance of a wide range of functional groups.

Applications in the Synthesis of Bioactive Molecules

The primary application of substituted quinoline boronic acids in drug discovery is as key building blocks in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Synthesis of Kinase Inhibitors

Kinases are a major class of drug targets, and many kinase inhibitors feature a quinoline scaffold. Substituted quinoline boronic acids are frequently used to introduce diversity into these molecules. For example, in the synthesis of CaMKK2 inhibitors, a 6-bromo-4-chloroquinoline can be selectively coupled with a boronic acid or ester at the 6-position, followed by further functionalization at the 4-position.[3] This modular approach allows for the rapid generation of analogs for SAR studies.

Figure 2: A generalized workflow for the synthesis of kinase inhibitors using a substituted quinoline scaffold.

Stability, Handling, and Storage

A critical consideration when working with boronic acids is their stability. Boronic acids are susceptible to decomposition through several pathways, including:

-

Protodeboronation: Cleavage of the C-B bond, which is often accelerated by moisture and acidic or basic conditions.

-

Oxidation: Degradation in the presence of oxidizing agents.

-

Trimerization: Dehydration to form cyclic boroxines.

Due to these stability issues, it is often advantageous to use boronic esters, such as pinacol esters. These derivatives are generally more stable, crystalline solids that are easier to handle, purify, and store for extended periods.[4] They can be readily converted back to the corresponding boronic acid in situ or used directly in many cross-coupling reactions.

Storage Recommendations:

-

Store boronic acids and their esters in a cool, dry place, away from light and moisture.

-

For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Refrigeration is often advisable, especially for less stable boronic acids.

Purification and Analysis

The purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.

Purification Techniques

-

Recrystallization: This is often the preferred method for purifying solid boronic acids. Common solvents for recrystallization include hot water, ethanol, or mixtures of ethyl acetate and hexanes.[13]

-

Column Chromatography: If chromatography is necessary, neutral alumina is often a better choice than silica gel to avoid decomposition. For boronic esters, which are less polar, standard silica gel chromatography is often effective.[13]

-

Derivatization: Impure boronic acids can be converted to their crystalline diethanolamine adducts, which can be easily purified by recrystallization and then hydrolyzed back to the pure boronic acid.[13]

Experimental Protocol: Purification of 8-hydroxyquinoline by Recrystallization

While this protocol is for 8-hydroxyquinoline, the principles can be adapted for the recrystallization of quinoline boronic acids.

Materials:

-

Crude 8-hydroxyquinoline

-

Methanol

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude 8-hydroxyquinoline in an Erlenmeyer flask.

-

Add a minimal amount of methanol and heat the mixture to 50 °C with stirring until the solid is completely dissolved.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol.

-

Allow the crystals to air dry or dry them in a vacuum oven.[14]

Analytical Characterization

The purity and identity of substituted quinoline boronic acids are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the protons and carbons on the quinoline ring can confirm the substitution pattern. The B-OH protons of boronic acids are often broad and may exchange with residual water in the solvent.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid, is a common method.[15]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.

Figure 3: A typical analytical workflow for the characterization of substituted quinoline boronic acids.

Conclusion

Substituted quinoline boronic acids are a versatile and valuable class of reagents for researchers in organic synthesis and drug discovery. Their commercial availability, coupled with robust synthetic methodologies, provides ready access to a wide range of building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular scaffolds, accelerating the discovery of new therapeutic agents. By understanding the principles of their synthesis, handling, purification, and analysis, researchers can effectively leverage the power of substituted quinoline boronic acids to advance their scientific endeavors.

References

- 1. research.setu.ie [research.setu.ie]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

- 4. H54085.03 [thermofisher.com]

- 5. 4-Chloroquinoline-6-boronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. quinoline-2-boronic acid suppliers USA [americanchemicalsuppliers.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. famu.edu [famu.edu]

- 10. Quinoline-6-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. boronmolecular.com [boronmolecular.com]

- 12. chemimpex.com [chemimpex.com]

- 13. reddit.com [reddit.com]

- 14. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Therapeutic Potential of Quinoline Boronic Acids: A Technical Guide to Biological Activity and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Convergence of a Privileged Scaffold and a Versatile Warhead